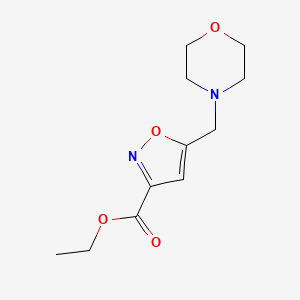

Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate

Description

Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate is a synthetic isoxazole derivative characterized by a morpholine-substituted methyl group at the 5-position of the isoxazole ring and an ethyl ester at the 3-position. Isoxazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their stability and versatility in functionalization.

Properties

IUPAC Name |

ethyl 5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-2-16-11(14)10-7-9(17-12-10)8-13-3-5-15-6-4-13/h7H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWRXVDAABEQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629713 | |

| Record name | Ethyl 5-[(morpholin-4-yl)methyl]-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893639-92-4 | |

| Record name | Ethyl 5-[(morpholin-4-yl)methyl]-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride to form the isoxazole ring. This intermediate is then reacted with morpholine and formaldehyde under basic conditions to introduce the morpholinomethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The morpholinomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the isoxazole ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The morpholinomethyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate, highlighting substituent variations, molecular properties, and synthesis methodologies:

Structural and Functional Differences

- Aromatic vs. The morpholinomethyl group in the target compound introduces both polarity (via the morpholine oxygen) and conformational flexibility.

- Steric Effects : Bulky substituents like 3,5-dimethylphenyl () or tert-butyl () may reduce synthetic yields due to steric hindrance during cyclization.

Research Findings and Trends

Physicochemical Properties

- Polarity : Hydroxymethyl-substituted derivatives () exhibit higher topological polar surface area (TPSA = 72.6) compared to aryl-substituted analogs (TPSA ~50–60), influencing solubility and membrane permeability.

- Stability : Ethyl esters (e.g., ) are generally stable under ambient conditions but prone to hydrolysis under acidic/basic conditions, enabling controlled carboxylate generation for prodrug strategies.

Structure-Activity Relationship (SAR) Insights

- Substituent Position : Meta-substituted aryl groups (e.g., 3-methylphenyl in ) outperform para-substituted analogs in target binding, possibly due to optimized steric alignment.

- Hybrid Derivatives : Compounds combining isoxazole cores with privileged scaffolds (e.g., morpholine in the target compound) may enhance pharmacokinetic profiles, as seen in related morpholine-containing drugs.

Biological Activity

Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse research findings.

Synthesis and Characterization

The synthesis of Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate typically involves the reaction of isoxazole derivatives with morpholine. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structures.

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that isoxazole derivatives, including Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate, exhibit notable antimicrobial properties. In a study evaluating various isoxazole derivatives against pathogenic bacteria, compounds demonstrated effective inhibition against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The minimal inhibitory concentration (MIC) values for some derivatives ranged from 0.25 to 16 µg/mL, showcasing their potential as antibacterial agents .

2. Anti-tubercular Activity

In the search for new anti-tubercular leads, related compounds have shown promising results against drug-resistant Mycobacterium tuberculosis strains. For instance, derivatives similar to Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate demonstrated MIC values as low as 0.25 µg/mL and exhibited a high selectivity index (SI > 200), indicating low cytotoxicity . This suggests that such compounds could be developed further for treating tuberculosis.

3. Anticancer Potential

Anticancer activity has been a focal point in the evaluation of isoxazole derivatives. Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate and its analogs have been tested against various cancer cell lines, including HeLa and MCF-7 cells. Results indicated varying degrees of cytotoxicity, with some compounds inducing apoptosis in cancer cells while reducing necrosis rates significantly . The mechanism often involves cell cycle arrest at specific phases (e.g., G2/M phase), which is crucial for halting cancer cell proliferation .

Mechanistic Insights

The biological activity of Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: Isoxazole derivatives have been shown to inhibit key enzymes involved in disease processes. For example, some studies have indicated that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .

- Synergistic Effects: Certain derivatives have displayed synergistic effects when combined with existing antibiotics like Streptomycin, enhancing their efficacy against resistant strains .

Data Summary

| Activity | Target Pathogen/Cell Line | MIC/IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.25 - 16 µg/mL | Effective against multiple strains |

| Anti-tubercular | Mycobacterium tuberculosis | 0.25 µg/mL | High selectivity index |

| Anticancer | HeLa/MFC-7 | Varies | Induces apoptosis; cell cycle arrest observed |

Case Studies

-

Study on Antitubercular Activity:

A library of ethyl isoxazole derivatives was synthesized and evaluated for their anti-tubercular activity against drug-resistant strains. Compound with a dichlorobenzyl substituent exhibited the highest efficacy (MIC 0.25 µg/mL) and was non-cytotoxic with a SI > 200 . -

Evaluation Against Cancer Cell Lines:

In vitro studies assessed the anticancer properties of isoxazole derivatives on various cell lines, revealing that certain compounds significantly reduced cell viability in HeLa cells by up to 34% while showing lower effects on MCF-7 cells .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate and related isoxazole derivatives?

The synthesis of isoxazole derivatives typically involves cyclocondensation reactions between hydroxylamine and β-keto esters or Claisen adducts. For example, ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate was synthesized using hydroxylamine hydrochloride and a Claisen adduct, achieving an 85% yield via column chromatography . Modifications at the 5-position (e.g., morpholinomethyl groups) may require nucleophilic substitution or reductive amination after introducing a halomethyl intermediate. Reaction optimization, such as solvent choice (e.g., ethanol or THF) and temperature control, is critical to suppress side reactions like over-alkylation.

Q. How are spectroscopic techniques (NMR, IR, HRMS) utilized to confirm the structure of Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate?

- 1H/13C-NMR : Distinct signals for the isoxazole ring (e.g., δ 6.8–7.0 ppm for C3-H in isoxazole) and substituents (e.g., morpholinomethyl protons at δ 2.4–3.2 ppm) are analyzed. Splitting patterns confirm substitution positions .

- IR : Stretching vibrations for ester carbonyl (~1700 cm⁻¹) and morpholine C-O bonds (~1100 cm⁻¹) validate functional groups .

- HRMS : Exact mass matching the molecular formula (e.g., C₁₃H₂₀N₂O₄ for morpholinomethyl derivatives) confirms purity .

Q. What physicochemical properties are critical for solubility and stability studies of this compound?

Key properties include:

- Hydrogen bonding capacity : A polar surface area (PSA) of ~61.6 Ų (similar to ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) suggests moderate solubility in polar solvents like DMSO or ethanol .

- Thermal stability : Boiling points for analogous compounds range from 413°C (at 760 mmHg), indicating thermal resistance suitable for high-temperature reactions .

- Hydrolytic stability : Ester groups may degrade under strong acidic/basic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate derivatives?

Single-crystal X-ray studies (e.g., for ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate) provide bond lengths, angles, and torsion angles, confirming regioselectivity and stereochemistry. For morpholinomethyl derivatives, this technique can validate the orientation of the morpholine ring relative to the isoxazole core, resolving potential tautomerism or conformational isomers . Refinement parameters (e.g., R factor <0.05) ensure accuracy .

Q. What experimental design strategies mitigate challenges in optimizing reaction yields for morpholinomethyl-substituted isoxazoles?

- DoE (Design of Experiments) : Screen variables (catalyst loading, temperature, solvent polarity) to identify optimal conditions. For example, elevated temperatures (80–100°C) improve nucleophilic substitution rates but may require inert atmospheres to prevent oxidation .

- In situ monitoring : Techniques like TLC or HPLC track intermediate formation (e.g., halomethyl intermediates) to minimize byproducts .

- Protecting groups : Use tert-butoxycarbonyl (BOC) groups to prevent undesired side reactions at the morpholine nitrogen during synthesis .

Q. How do structural modifications (e.g., morpholinomethyl vs. methoxyphenyl) influence biological activity or reactivity?

- Electronic effects : Morpholinomethyl groups enhance electron density at the isoxazole ring via inductive effects, potentially increasing nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups (e.g., nitro) .

- Bioactivity : Morpholine moieties improve pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) in drug candidates, as seen in kinase inhibitors . Comparative studies with analogs (e.g., 5-(3-iodophenyl) derivatives) can quantify structure-activity relationships .

Q. What safety protocols are recommended for handling Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate in laboratory settings?

- PPE : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation of fine powders .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services. Avoid aqueous washdown to prevent environmental contamination .

- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately .

Methodological Considerations

- Contradictions in data : For example, computational vs. experimental LogP values may arise due to solvent effects or crystal packing differences. Validate with multiple techniques (e.g., HPLC retention time vs. DFT calculations) .

- Scale-up challenges : Pilot-scale synthesis may require alternative solvents (e.g., switching from THF to ethanol) to reduce costs or improve safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.